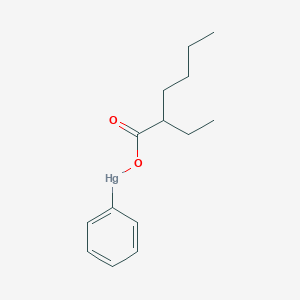
1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of isobenzofurans, characterized by a fused ring system that includes a furan ring. Its chemical structure is notable for the presence of methoxy groups and a hexahydro configuration, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Cyclization Reactions: Initial steps often involve cyclization reactions to form the core isobenzofuran structure.
Hydrogenation: Subsequent hydrogenation steps are used to introduce the hexahydro configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.
Continuous Flow Systems: Employing continuous flow systems for large-scale production, which can enhance efficiency and scalability.
Catalysts: Using specific catalysts to optimize reaction conditions and improve the overall yield of the desired product.
化学反応の分析
Types of Reactions
1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for methoxylation and other substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran exerts its effects involves interactions with various molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to certain receptors, modulating cellular signaling processes.
Reactive Intermediates: Formation of reactive intermediates that interact with biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3,3a,4,7,7-alpha-Hexahydro-1,3-dimethoxy-4,7-methanoisobenzofuran: shares similarities with other isobenzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Its hexahydro configuration and methoxy groups make it particularly interesting for various synthetic and research applications.
特性
IUPAC Name |
3,5-dimethoxy-4-oxatricyclo[5.2.1.02,6]dec-8-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-12-10-8-6-3-4-7(5-6)9(8)11(13-2)14-10/h3-4,6-11H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJSXTRADJCQCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C3CC(C2C(O1)OC)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376293 |
Source


|
| Record name | 1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-methano-2-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14882-64-5 |
Source


|
| Record name | 1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-methano-2-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)











